Technical Whitepaper: Molecular Weight and Exact Mass Characterization of 3-[(4-Methoxyphenyl)methoxy]propanoic Acid
Technical Whitepaper: Molecular Weight and Exact Mass Characterization of 3-[(4-Methoxyphenyl)methoxy]propanoic Acid
Prepared by: Senior Application Scientist, Analytical Chemistry & Structural Elucidation Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
In modern drug development and complex organic synthesis, the precise characterization of molecular building blocks is non-negotiable. 3-[(4-Methoxyphenyl)methoxy]propanoic acid (CAS: 392333-41-4)[1][2]—often referred to as PMB-protected 3-hydroxypropanoic acid—is a highly versatile bifunctional linker. It features a reactive carboxylic acid for amide/ester coupling and a primary alcohol masked by a p-methoxybenzyl (PMB) ether, which can be orthogonally deprotected under mild oxidative or acidic conditions[3][4].
This whitepaper provides an authoritative, in-depth guide to the physicochemical profiling, exact mass determination, and high-resolution mass spectrometry (HRMS) fragmentation mechanics of this compound. By moving beyond basic procedural steps, we will explore the causality behind analytical workflows, ensuring that your laboratory protocols are robust, reproducible, and self-validating.
Physicochemical Profiling: Molecular Weight vs. Exact Mass
A common pitfall in early-stage analytical laboratories is conflating Molecular Weight (MW) with Exact Mass (Monoisotopic Mass) .
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Molecular Weight (210.23 g/mol ) is calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes (e.g., Carbon is 12.011 due to the ~1.1% presence of 13C ). This value is strictly used for macroscopic stoichiometric calculations (e.g., weighing out reagents for a reaction)[5][6][7].
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Exact Mass (210.0892 Da) is calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C=12.000000 , 1H=1.007825 , 16O=15.994915 ). In High-Resolution Mass Spectrometry (HRMS), the instrument resolves individual isotopic peaks. Therefore, the target for the primary molecular ion must always be the exact mass[8][9].
Table 1: Fundamental Physicochemical Parameters
| Parameter | Value | Causality / Analytical Significance |
| IUPAC Name | 3-[(4-Methoxyphenyl)methoxy]propanoic acid | Defines the structural connectivity: a propanoic acid backbone with a PMB ether at the C3 position. |
| CAS Registry Number | 392333-41-4 | Essential for accurate procurement and regulatory tracking across chemical databases[1][2]. |
| Molecular Formula | C11H14O4 | Dictates the theoretical isotopic envelope used by mass spectrometer software to validate molecular identity[5][6]. |
| Molecular Weight | 210.23 g/mol | Used exclusively for calculating molarity and reaction stoichiometry. |
| Exact Mass | 210.0892 Da | The theoretical monoisotopic mass. Target m/z for [M+H]+ is 211.0970; [M−H]− is 209.0819[6][7]. |
High-Resolution Mass Spectrometry (HRMS) Analytical Workflow
To confidently identify 3-[(4-Methoxyphenyl)methoxy]propanoic acid, a self-validating Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) workflow is required. The protocol below details not just the how, but the why.
Step-by-Step LC-HRMS Protocol
Step 1: Sample Preparation
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Action: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.
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Causality: The PMB group is highly lipophilic, requiring a strong organic solvent like methanol for initial solubilization. However, injecting 100% organic solvent into a reverse-phase LC system causes "solvent breakthrough" and peak distortion. Diluting the final sample to match the initial mobile phase conditions ensures a sharp, Gaussian chromatographic peak.
Step 2: Chromatographic Separation (UHPLC)
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Action: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B over 5 minutes.
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Causality: The C18 stationary phase effectively retains the hydrophobic aromatic ring. Formic acid is critical here; it suppresses the ionization of the carboxylic acid in the liquid phase (improving retention) while acting as a proton source to facilitate [M+H]+ formation during positive electrospray ionization (ESI+)[3][4].
Step 3: HRMS Acquisition & Calibration
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Action: Operate the Q-TOF in both ESI+ and ESI- modes. Utilize an automated dual-spray lock-mass system (e.g., infusing Leucine Enkephalin) throughout the run.
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Causality: The molecule is bifunctional. ESI- will yield a robust [M−H]− ion ( m/z 209.0819) due to the readily deprotonated carboxylic acid. ESI+ will yield [M+H]+ ( m/z 211.0970) and [M+Na]+ ( m/z 233.0789). The continuous infusion of a lock-mass corrects for thermal drift in the flight tube, ensuring mass accuracy remains below 3 ppm—a self-validating check against false positives.
Figure 1: Self-validating LC-HRMS analytical workflow for exact mass determination.
Mechanistic Insights: MS/MS Fragmentation and PMB Cleavage
When subjecting the [M+H]+ precursor ion ( m/z 211.0970) to Collision-Induced Dissociation (CID) in the collision cell, the molecule exhibits a highly characteristic and predictable fragmentation pattern.
The 4-Methoxybenzyl Cation Formation
If you apply even a low collision energy (e.g., 10–15 eV), the mass spectrum will be overwhelmingly dominated by a base peak at m/z 121.0653 .
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The Causality of Cleavage: The ether linkage connecting the PMB group to the propanoic acid backbone is highly labile in the gas phase. Upon collisional activation, the C-O bond undergoes heterolytic cleavage.
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Resonance Stabilization: The resulting positive charge is localized on the benzylic carbon. However, the oxygen atom of the p-methoxy group possesses lone pairs that strongly donate electron density into the aromatic ring via resonance. This hyper-stabilizes the resulting 4-methoxybenzyl cation, driving the reaction forward thermodynamically[10][11].
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Neutral Loss: The remainder of the molecule, 3-hydroxypropanoic acid (Exact mass: 90.0317 Da), is expelled as a neutral fragment and is therefore invisible to the mass analyzer.
Figure 2: Mechanistic MS/MS fragmentation pathway of 3-[(4-Methoxyphenyl)methoxy]propanoic acid.
Synthetic Utility and Deprotection Strategies
In drug development, 3-[(4-Methoxyphenyl)methoxy]propanoic acid is rarely the final Active Pharmaceutical Ingredient (API). Instead, it serves as a critical linker. The carboxylic acid can be activated (e.g., using HATU or EDC) to form an amide bond with a target peptide or small molecule.
Once the coupling is complete, the PMB protecting group must be removed to reveal the terminal hydroxyl group for further functionalization.
Chemoselective Deprotection: Because the PMB group is electron-rich, it can be orthogonally cleaved without affecting standard benzyl ethers or peptide bonds.
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Oxidative Cleavage: Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a biphasic Dichloromethane/Water mixture oxidizes the PMB ring to a radical cation, which is subsequently hydrolyzed to p-methoxybenzaldehyde and the free alcohol[3].
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Mild Acidic Cleavage: Recent advancements have demonstrated that catalytic amounts of HCl in Hexafluoro-2-propanol (HFIP) can rapidly and chemoselectively cleave PMB ethers. The highly polar, strongly hydrogen-bonding nature of HFIP stabilizes the transition state, allowing for deprotection under remarkably mild conditions[3][4].
References
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Wikipedia Contributors. "C11H14O4 - Wikipedia." Wikipedia, The Free Encyclopedia. URL:[Link]
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NextSDS. "3-[(4-methoxyphenyl)methoxy]propanoic acid — Chemical Substance Information." NextSDS Substance Database. URL:[Link]
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Volbeda, A. G., et al. "Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol." The Journal of Organic Chemistry, ACS Publications, 2015. URL:[Link]
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KEGG Database. "KEGG COMPOUND: C07350 / C10709." Genome.jp. URL:[Link]
-
Kassiou, M., et al. "In Pursuit of Fluorinated Sigma Receptor Ligand Candidates Related to[18F]-FPS." Australian Journal of Chemistry, CSIRO Publishing, 2018. URL:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 3-[(4-methoxyphenyl)methoxy]propanoic Acid_392333-41-4_M228770_ãè±èæ ååç½ã [mdfcw.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. C11H14O4 - Wikipedia [en.wikipedia.org]
- 6. KEGG COMPOUND: C07350 [genome.jp]
- 7. KEGG COMPOUND: C10709 [genome.jp]
- 8. Sinapyl alcohol | C11H14O4 | CID 5280507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzoic acid;butanoic acid | C11H14O4 | CID 66748896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. connectsci.au [connectsci.au]
